molecular formula C18H15F3N2O3 B11139791 2-(5-methoxy-1H-indol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide

2-(5-methoxy-1H-indol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B11139791
M. Wt: 364.3 g/mol
InChI Key: FISRAHAJDAUOPQ-UHFFFAOYSA-N
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Description

2-(5-methoxy-1H-indol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of 2-(5-methoxy-1H-indol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the indole core: This can be achieved through various methods, such as Fischer indole synthesis or Bartoli indole synthesis.

    Introduction of the methoxy group: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Acylation: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

    Introduction of the trifluoromethoxy group: This can be achieved through nucleophilic substitution reactions using reagents like trifluoromethoxybenzene.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity.

Chemical Reactions Analysis

2-(5-methoxy-1H-indol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-diones.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced indole derivatives.

    Substitution: The methoxy and trifluoromethoxy groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon and copper(I) iodide.

Scientific Research Applications

2-(5-methoxy-1H-indol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active indole derivatives.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(5-methoxy-1H-indol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The indole core can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The methoxy and trifluoromethoxy groups can further enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

2-(5-methoxy-1H-indol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide can be compared with other indole derivatives, such as:

    5-methoxytryptamine: This compound has a similar indole core but lacks the trifluoromethoxy group, resulting in different biological activities and applications.

    Indole-3-acetic acid: This compound is a natural plant hormone with a similar indole core but different functional groups, leading to distinct biological functions.

    Indomethacin: This is a nonsteroidal anti-inflammatory drug with an indole core and different substituents, used for its anti-inflammatory and analgesic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C18H15F3N2O3

Molecular Weight

364.3 g/mol

IUPAC Name

2-(5-methoxyindol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C18H15F3N2O3/c1-25-15-6-7-16-12(10-15)8-9-23(16)11-17(24)22-13-2-4-14(5-3-13)26-18(19,20)21/h2-10H,11H2,1H3,(H,22,24)

InChI Key

FISRAHAJDAUOPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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